N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide
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Overview
Description
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Omeprazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The starting material, 4-methoxy-3,5-dimethyl-2-pyridine, is reacted with a suitable alkylating agent to introduce the deuterated methyl group.
Thioether Formation: The pyridine derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Final Coupling: The intermediate is coupled with the benzimidazole moiety under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with optimized conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide is used in various scientific research applications, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Omeprazole.
Metabolic Pathway Analysis: To identify and quantify metabolites of Omeprazole.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To study the effects of Omeprazole on different biological systems.
Industrial Research: To develop new formulations and improve existing ones.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion. The molecular targets include the cysteine residues on the H+/K+ ATPase enzyme, which form covalent bonds with the compound, leading to enzyme inactivation.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The non-deuterated version of the compound.
Esomeprazole: The S-enantiomer of Omeprazole.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-5-(trideuteriomethoxy)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-15-11-27-21(17(3)24(15)32-6)13-30-23-9-8-19(31-5)10-20(23)29-26(30)34-14-22-18(4)25(33-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYBCOHKOMSIIU-VPYROQPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2SCC4=NC=C(C(=C4C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)SCC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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